

Potential therapeutic applications of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Cat. No.: B1367073

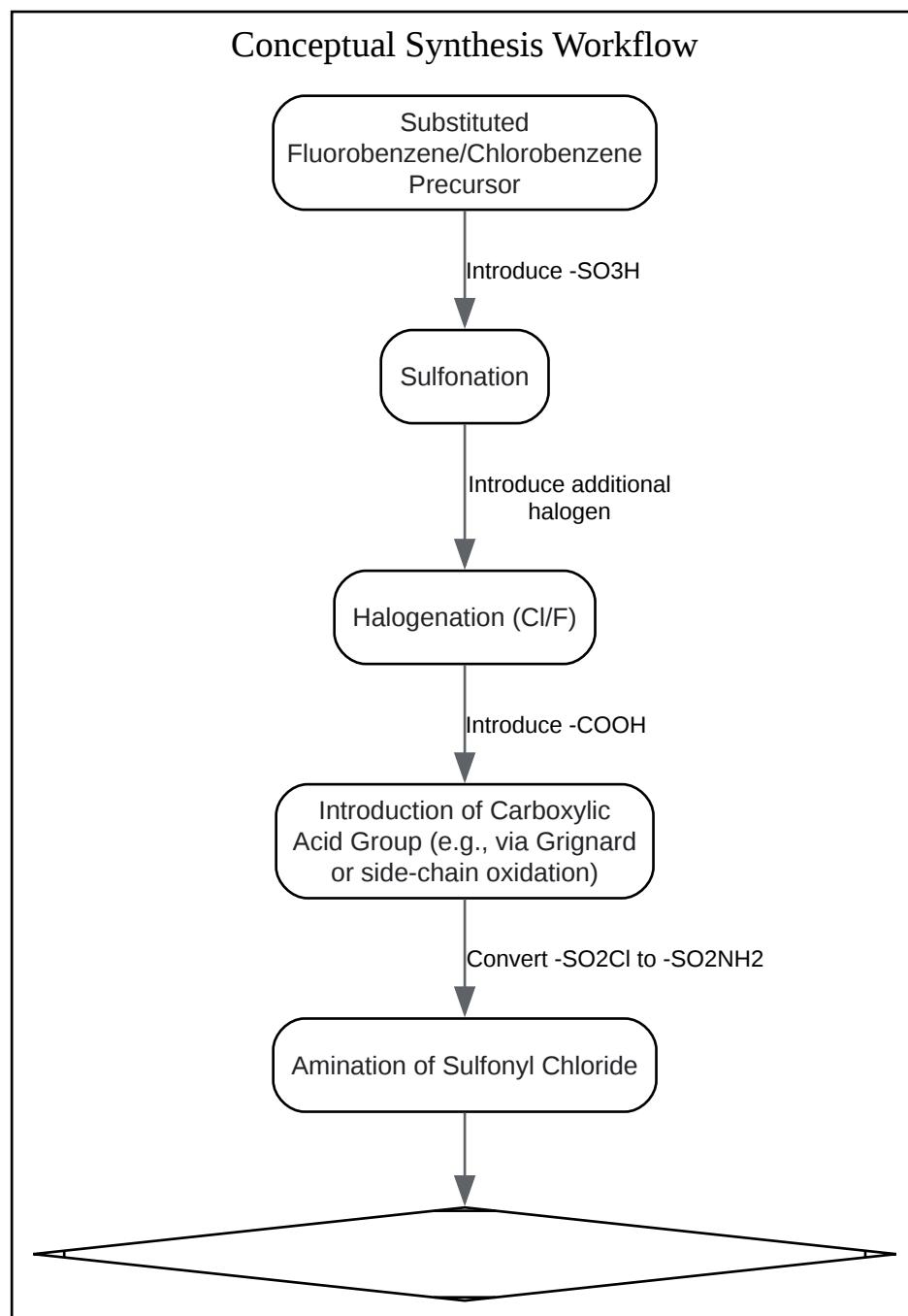
[Get Quote](#)

An In-Depth Technical Guide to the Therapeutic Potential of **4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid**: A Keystone Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide delves into the technical intricacies of **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid**, a molecule of significant interest not as a direct therapeutic agent, but as a highly versatile and critical starting material in the synthesis of potent pharmaceuticals. We will explore its chemical properties, its pivotal role in the development of established drugs like furosemide, and its untapped potential for generating novel therapeutics targeting a range of diseases.

Molecular Profile and Physicochemical Characteristics


4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is an aromatic compound featuring a benzoic acid core substituted with chloro, fluoro, and sulfamoyl functional groups. This specific arrangement of electron-withdrawing and hydrogen-bonding groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

Property	Value
CAS Number	4793-22-0 [1]
Molecular Formula	C ₇ H ₅ CIFNO ₄ S [1]
Molecular Weight	253.64 g/mol [1]
IUPAC Name	4-chloro-2-fluoro-5-sulfamoylbenzoic acid [1]
Appearance	White solid (typical)
Solubility	Varies depending on the solvent; the carboxylic acid and sulfamoyl groups allow for solubility in certain polar organic solvents and aqueous basic solutions.

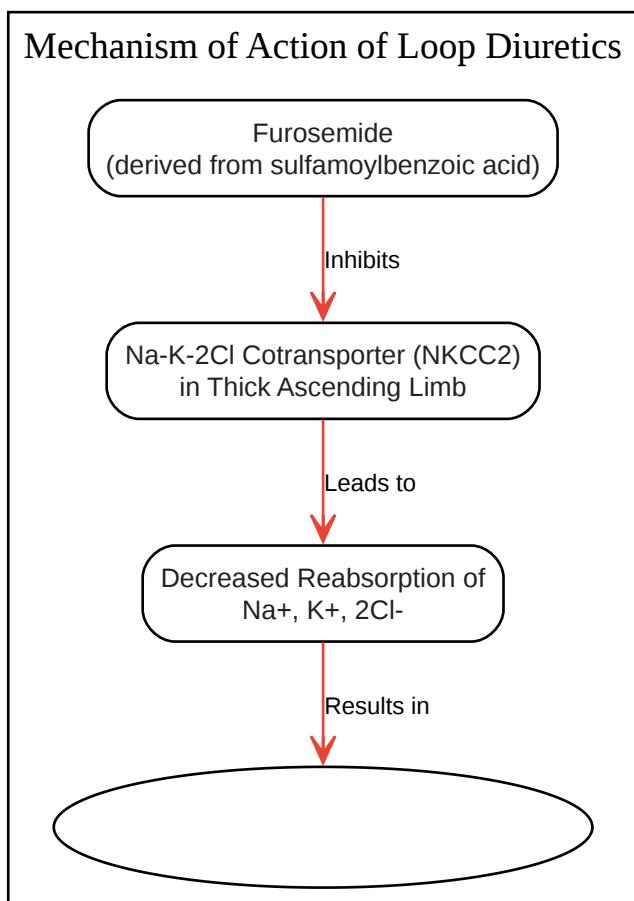
The presence of the carboxylic acid allows for reactions like esterification and amidation, while the sulfamoyl group offers a site for hydrogen bonding, influencing the solubility and biological interactions of its derivatives. The halogen atoms, chlorine and fluorine, modulate the electronic distribution of the aromatic ring, which can enhance the metabolic stability and binding affinity of the final drug molecules.

Synthesis of the Core Scaffold

The synthesis of **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid** is a multi-step process that typically starts with simpler substituted benzene derivatives. While various specific pathways exist, a general conceptual workflow involves the sequential introduction of the functional groups onto the aromatic ring.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid**.


Each step in the synthesis requires meticulous control of reaction conditions to ensure high yield and purity, which is critical for its use in the development of Active Pharmaceutical Ingredients (APIs).

Therapeutic Applications as a Precursor

The primary therapeutic relevance of **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid** lies in its role as a key intermediate for the synthesis of a class of drugs known as loop diuretics.

Furosemide and the Inhibition of the Na-K-2Cl Cotransporter

Furosemide, a potent loop diuretic, is a prominent example of a drug synthesized from a sulfamoylbenzoic acid core. Loop diuretics act on the thick ascending limb of the Loop of Henle in the kidneys to inhibit the Na-K-2Cl (NKCC2) cotransporter. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water and electrolyte excretion (diuresis). This mechanism is fundamental to the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of furosemide and other loop diuretics.

Structure-Activity Relationship (SAR) of Loop Diuretics

The specific structural features of **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid** are crucial for the diuretic activity of its derivatives. SAR studies have established several key principles for 5-sulfamoylbenzoic acid-based diuretics:[2][3]

- Carboxylic Acid Group (C1): An acidic group at this position is essential for diuretic activity.[2][3]
- Sulfamoyl Group (C5): The $-\text{SO}_2\text{NH}_2$ moiety is critical for binding to the target and is a hallmark of this class of diuretics.[2][3]
- Activating Group (C4): An electron-withdrawing group, such as chlorine (Cl), at this position enhances the diuretic potency.[3]

The synthesis of furosemide involves the amination of the carboxylic acid of a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, with furfurylamine.[4] The core structure provided by the sulfamoylbenzoic acid is the pharmacophore responsible for the diuretic effect.

Emerging Therapeutic Frontiers Beyond Diuresis

The versatility of the **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid** scaffold extends beyond diuretics. Researchers are exploring its use in developing novel therapeutics for a variety of diseases by modifying the core structure to interact with different biological targets.

Alzheimer's Disease: Targeting Neuroinflammation and Amyloid Aggregation

Recent studies have investigated furosemide analogs for the treatment of Alzheimer's disease. [5] Furosemide itself has been shown to modulate the inflammatory response of microglia, the primary immune cells of the brain.[5] By synthesizing a series of analogs based on the anthranilate platform (structurally related to sulfamoylbenzoic acid), researchers have developed compounds that not only reduce the production of pro-inflammatory markers like TNF- α and IL-6 but also inhibit the aggregation of β -amyloid oligomers and fibrils, two key pathological hallmarks of Alzheimer's.[5]

Anti-HIV-1 Agents: CCR5 Antagonists

The related compound, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, serves as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives that act as CCR5 antagonists.^[6] The CCR5 receptor is a co-receptor used by the HIV-1 virus to enter host cells. By blocking this receptor, these compounds can prevent viral entry, representing a promising strategy for anti-HIV therapy.

Experimental Protocol: Amide Coupling

A common and critical step in derivatizing **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid** is the formation of an amide bond at the carboxylic acid position. This is a standard procedure in medicinal chemistry to link the core scaffold to various other chemical moieties to explore new biological activities.

Objective: To synthesize an N-substituted amide derivative of **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid**.

Materials:

- **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid**
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- A primary or secondary amine (R-NH_2)
- Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Activation of the Carboxylic Acid:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid** in the anhydrous solvent.
- Cool the solution to 0°C in an ice bath.
- Slowly add 1.1 to 1.5 equivalents of thionyl chloride or oxalyl chloride dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
- Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours or until the reaction is complete (monitored by TLC).
- Remove the excess solvent and activating agent under reduced pressure to yield the crude acyl chloride.

• Amide Bond Formation:

- Dissolve the crude acyl chloride in a fresh portion of the anhydrous solvent.
- In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of the non-nucleophilic base in the same solvent.
- Slowly add the amine solution to the acyl chloride solution at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC.

• Work-up and Purification:

- Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic solution under reduced pressure.

- Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Conclusion and Future Perspectives

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid stands as a testament to the importance of foundational molecules in drug discovery. While not a therapeutic agent in its own right, its unique chemical architecture provides the essential framework for a range of potent drugs, from life-saving diuretics to promising new treatments for neurodegenerative and infectious diseases. The continued exploration of derivatives built upon this scaffold holds significant promise for the development of next-generation therapeutics with improved efficacy and novel mechanisms of action. The strategic modification of its functional groups offers a rich field of investigation for medicinal chemists aiming to address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Potential therapeutic applications of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367073#potential-therapeutic-applications-of-4-chloro-2-fluoro-5-sulfamoylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com